

A Comparative Guide to 2-Bromo-N-(tert-butyl)propanamide for Researchers

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Compound of Interest

Compound Name: 2-Bromo-N-(tert-butyl)butanamide

Cat. No.: B1340993

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This guide provides a comprehensive comparison of 2-Bromo-N-(tert-butyl)propanamide, a key reagent in organic synthesis, with its chloro- and iodo- analogs. It is intended for researchers, scientists, and professionals in drug development seeking to optimize their synthetic routes. This document outlines the physicochemical properties, potential suppliers, and a comparative analysis of the reactivity of these compounds in N-alkylation reactions, supported by general experimental principles.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Bromo-N-(tert-butyl)propanamide and its chloro- analog is presented in Table 1. While specific data for the iodo- analog is not readily available in public databases, its properties are extrapolated based on chemical trends.

Property	2-Bromo-N-(tert-butyl)propanamide	2-Chloro-N-(tert-butyl)propanamide	2-Iodo-N-(tert-butyl)propanamide (Estimated)
CAS Number	94318-80-6	94318-74-8	Not available
Molecular Formula	C ₇ H ₁₄ BrNO	C ₇ H ₁₄ ClNO	C ₇ H ₁₄ I NO
Molecular Weight	208.10 g/mol	163.65 g/mol	255.10 g/mol
Boiling Point	274.5 °C at 760 mmHg[1]	260.3 °C at 760 mmHg	> 274.5 °C
Density	1.271 g/cm ³ [1]	1.011 g/cm ³	> 1.271 g/cm ³
Flash Point	119.8 °C[1]	Not available	> 119.8 °C
Water Solubility	10137 mg/L[2]	Not available	Lower than bromo-analog

Reputable Suppliers

A list of potential suppliers for 2-Bromo-N-(tert-butyl)propanamide is provided in Table 2. Purity and available quantities are subject to change and should be confirmed with the respective suppliers.

Supplier	Purity	Available Quantities
Fluorochem	≥95.0%[3]	Inquire
ChemBridge	≥95%	Inquire
Sigma-Aldrich	≥95%[4]	Inquire
Hit2Lead	95%[5]	1g, 5g
Oakwood Chemical	Inquire	Inquire

Performance in N-Alkylation Reactions: A Comparative Analysis

While direct, side-by-side experimental data comparing the N-alkylation performance of 2-bromo-, 2-chloro-, and 2-iodo-N-(tert-butyl)propanamide is not available in the reviewed literature, a qualitative comparison can be made based on fundamental principles of organic chemistry. The reactivity of alkyl halides in nucleophilic substitution reactions (S_N2) typically follows the trend: $I > Br > Cl > F$. This is due to the bond strength of the carbon-halogen bond (C-I is the weakest and most easily broken) and the leaving group ability of the halide ion (iodide is the best leaving group).

Based on these principles, a comparative performance overview is presented in Table 3.

Parameter	2-Bromo-N-(tert-butyl)propanamide	2-Chloro-N-(tert-butyl)propanamide	2-Iodo-N-(tert-butyl)propanamide
Reactivity	Good	Moderate	Excellent
Reaction Time	Moderate	Longer	Shorter
Reaction Temperature	Moderate	Higher	Lower
Potential Side Reactions	Moderate	Lower	Higher (potential for instability)
Cost & Availability	Commonly available	Generally less expensive	Typically more expensive

Experimental Protocols

Although a specific, published protocol for an N-alkylation reaction using 2-Bromo-N-(tert-butyl)propanamide was not identified, a general procedure can be adapted from established methods for N-alkylation of amines with alkyl bromides.

General Experimental Protocol for N-Alkylation of a Secondary Amine:

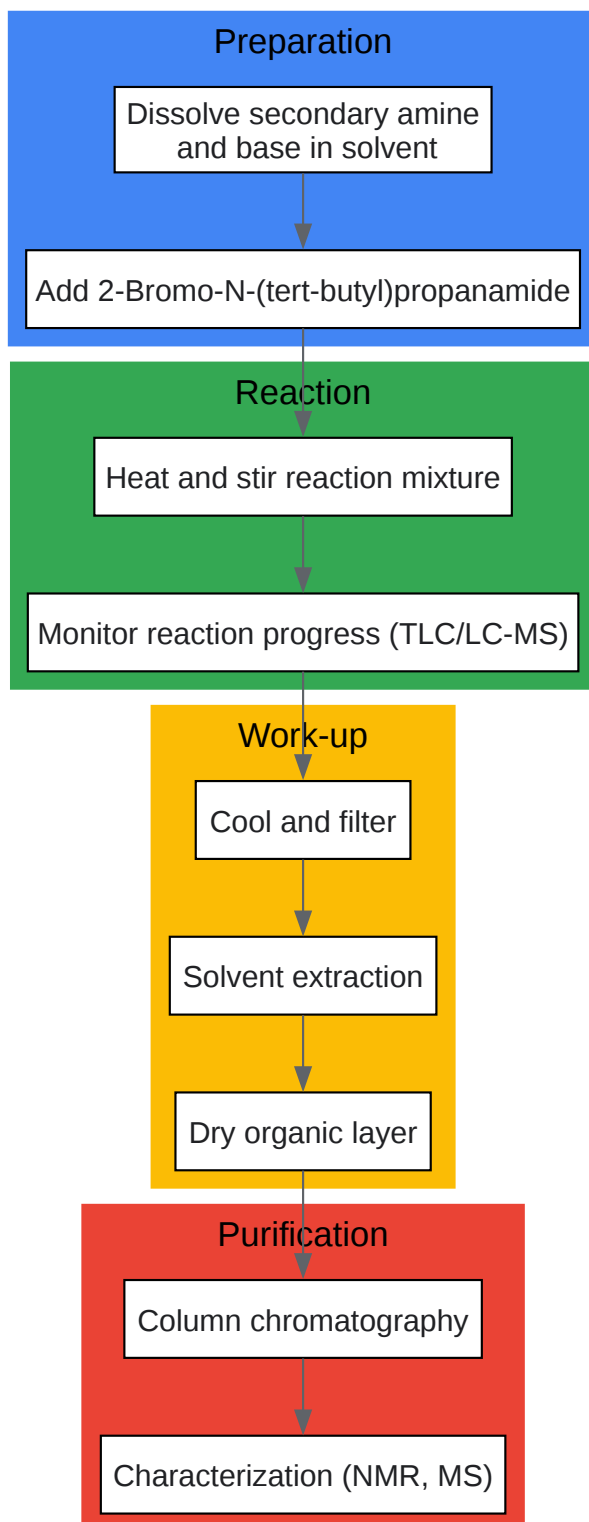
- **Reaction Setup:** To a solution of the secondary amine (1.0 eq.) in a suitable aprotic solvent (e.g., acetonitrile, DMF, or THF) is added a base (1.1 - 2.0 eq.). Common bases for this reaction include potassium carbonate (K_2CO_3), cesium carbonate (Cs_2CO_3), or a non-nucleophilic organic base such as triethylamine (Et_3N) or diisopropylethylamine (DIPEA). The mixture is stirred under an inert atmosphere (e.g., nitrogen or argon).

- **Addition of Alkylating Agent:** 2-Bromo-N-(tert-butyl)propanamide (1.0 - 1.2 eq.) is added to the reaction mixture.
- **Reaction Conditions:** The reaction is stirred at a suitable temperature, ranging from room temperature to elevated temperatures (e.g., 50-80 °C), and monitored by an appropriate technique (e.g., TLC or LC-MS) until the starting material is consumed.
- **Work-up:** Upon completion, the reaction mixture is cooled to room temperature, and the solid base is removed by filtration. The filtrate is concentrated under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate or dichloromethane) and washed with water and brine.
- **Purification:** The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired N-alkylated product.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for an N-alkylation experiment using 2-Bromo-N-(tert-butyl)propanamide.

Experimental Workflow: N-Alkylation

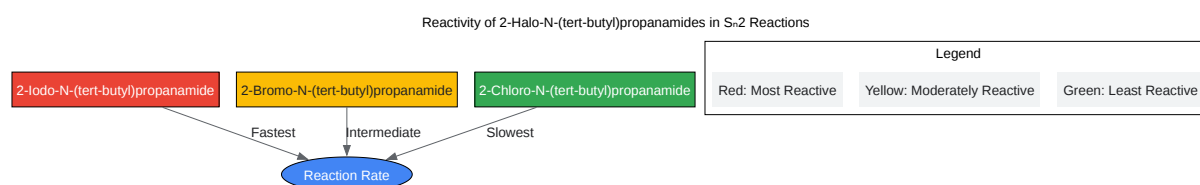


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Caption: A typical experimental workflow for N-alkylation reactions.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship in the reactivity of 2-halo-N-(tert-butyl)propanamides in S_N2 reactions.



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Caption: Reactivity trend of 2-halo-N-(tert-butyl)propanamides.

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